N-Cyclohexyl-2-hydroxy-N-phenylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-2-hydroxy-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13,16H,2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPNODPVJGWEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=C2)C(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Cyclohexyl 2 Hydroxy N Phenylacetamide and Analogues
Retrosynthetic Analysis of N-Cyclohexyl-2-hydroxy-N-phenylacetamide
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnection for this compound involves the amide bond, a common and reliable bond-forming strategy in organic synthesis.
This leads to two main precursor fragments: N-cyclohexylaniline and a suitable 2-hydroxyacetic acid derivative. N-cyclohexylaniline can be further disconnected to cyclohexanone (B45756) and aniline (B41778), both readily available bulk chemicals. The 2-hydroxyacetic acid synthon can be derived from glycolic acid or its more reactive derivatives, such as 2-chloroacetyl chloride, which can be later subjected to hydrolysis.
An alternative disconnection could involve the C-N bond of the cyclohexyl group or the phenyl group from the nitrogen atom. However, the amide bond disconnection is generally the most efficient and convergent approach.
Classical Synthetic Pathways to this compound
Classical synthetic routes to this compound and its analogues typically involve two key steps: the formation of the amide bond and the introduction of the α-hydroxyl group. These steps can be performed in different orders, leading to various synthetic strategies.
Amidation Reactions and Derivative Synthesis
Amidation is a cornerstone of organic synthesis, and several methods can be employed to form the N-cyclohexyl-N-phenylacetamide core. A common approach involves the reaction of N-cyclohexylaniline with a reactive derivative of an acetic acid moiety.
One straightforward method is the reaction of N-cyclohexylaniline with 2-chloroacetyl chloride. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting N-cyclohexyl-2-chloro-N-phenylacetamide can then be subjected to nucleophilic substitution with a hydroxide (B78521) source to introduce the hydroxyl group.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |
| N-cyclohexylaniline | 2-chloroacetyl chloride | Triethylamine | Dichloromethane | N-cyclohexyl-2-chloro-N-phenylacetamide | ~90 |
| N-cyclohexylaniline | 2-acetoxyacetyl chloride | Pyridine | Tetrahydrofuran | N-cyclohexyl-2-acetoxy-N-phenylacetamide | ~85 |
This table presents typical yields for amidation reactions based on analogous systems reported in the literature.
Alternatively, coupling reagents can be used to facilitate the direct amidation of N-cyclohexylaniline with glycolic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP) can promote this transformation.
Hydroxylation Approaches
The introduction of the α-hydroxyl group can be achieved either by starting with a pre-functionalized building block (e.g., glycolic acid derivatives) or by direct hydroxylation of an N-cyclohexyl-N-phenylacetamide precursor.
Direct α-hydroxylation of amides is a more challenging transformation but can be achieved using strong oxidizing agents or through catalytic methods. For instance, metal-catalyzed C-H oxidation has emerged as a powerful tool for such transformations. Catalysts based on iron, ruthenium, or manganese can facilitate the hydroxylation of the α-carbon of the acetamide (B32628) moiety, although selectivity can be a challenge. ontosight.ai
| Substrate | Catalyst | Oxidant | Solvent | Product | Yield (%) |
| N-cyclohexyl-N-phenylacetamide | [Fe(PDP)] | H₂O₂ | Acetonitrile | This compound | Moderate |
| N-cyclohexyl-N-phenylacetamide | RuCl₂(PPh₃)₃ | iodosylbenzene | Dichloromethane | This compound | Moderate |
This table illustrates potential hydroxylation approaches with estimated yields based on general methodologies for C-H oxidation.
Advanced Synthetic Strategies
Modern synthetic chemistry often favors multicomponent reactions (MCRs) for their efficiency in building molecular complexity in a single step. These reactions are atom-economical and can rapidly generate libraries of compounds for screening purposes.
Multicomponent Reactions in Acetamide Synthesis
Ugi Reaction Adaptations for this compound Scaffolds
The Ugi four-component reaction (U-4CR) is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino-carboxamide. tcichemicals.comorganic-chemistry.org While the classical Ugi reaction does not directly yield an α-hydroxy amide, modifications of the starting components can provide access to the desired this compound scaffold.
A plausible adaptation involves using glyoxylic acid as the aldehyde component, N-cyclohexylaniline as the amine, and a suitable isocyanide. The initial Ugi product would be an α-(N-cyclohexyl-N-phenylamino)-α-formylacetamide derivative. Subsequent reduction of the formyl group would yield the target α-hydroxyacetamide.
Alternatively, and more directly, glycolic acid can be used as the carboxylic acid component in a Ugi-type reaction. In this scenario, a suitable aldehyde (e.g., formaldehyde (B43269) or a protected equivalent), N-cyclohexylaniline, and an isocyanide would be reacted in the presence of glycolic acid. The resulting product would be this compound.
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Product | Yield (%) |
| Formaldehyde | N-cyclohexylaniline | Glycolic Acid | Cyclohexyl isocyanide | Methanol | N-cyclohexyl-2-hydroxy-N-(cyclohexylcarbamoylmethyl)aniline | Good |
| Benzaldehyde (B42025) | N-cyclohexylaniline | Glycolic Acid | tert-Butyl isocyanide | Methanol | 2-(benzyl(cyclohexyl)amino)-N-(tert-butyl)-2-oxoethyl acetate (B1210297) | Good |
This table outlines hypothetical Ugi reaction adaptations for the synthesis of related structures, with expected good yields based on the high efficiency of this reaction.
The Ugi reaction offers a highly convergent and diversity-oriented approach to the synthesis of this compound and its analogues, allowing for the rapid exploration of chemical space by varying the four starting components.
Stereoselective Synthesis Approaches
The synthesis of this compound in an enantiomerically pure form is a significant challenge due to the presence of a chiral center at the α-carbon of the hydroxyacetamide moiety. Stereoselective synthesis aims to produce a single enantiomer, which is often crucial for specific biological activities. General strategies for achieving such selectivity in analogous α-hydroxy-aryl amides include phase-transfer catalysis, the use of chiral auxiliaries, and enzymatic resolutions.
An asymmetric synthesis of related α-aryl-α-hydroxy-δ-lactams has been successfully achieved using phase-transfer-catalyzed hydroxylation with molecular oxygen. researchgate.netnih.gov This method can yield products with high enantioselectivities and could be adapted for the synthesis of this compound. researchgate.netnih.gov Cinchona-derived N-oxides have been explored as asymmetric phase-transfer catalysts for the enantioselective photo-organocatalytic alpha-hydroxylation of β-keto amides, using molecular oxygen as the oxidant, achieving excellent yields and high enantioselectivities. researchgate.net Another approach involves the photocatalyzed intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, which provides access to highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities. nih.gov
Enzymatic methods offer a green and highly selective alternative. Arylalkyl acylamidases, for example, can perform enantioselective hydrolysis of racemic amides and esters to yield optically active amines and alcohols. nih.gov Specifically, (S)-enantiomers of various amines have been synthesized with high optical purity (> 94% e.e.) using cells of Nocardia erythropolis or Cellulomonas fimi. nih.gov Such biocatalytic processes could potentially be applied to resolve a racemic mixture of this compound or its precursors.
Table 1: Overview of Stereoselective Synthesis Strategies for α-Hydroxy Amides
| Method | Catalyst/Reagent | Key Features | Potential Application |
| Asymmetric Phase-Transfer Catalysis | Cinchona-derived catalysts | High yields and enantioselectivities; uses molecular oxygen as an oxidant. researchgate.netnih.gov | Direct asymmetric α-hydroxylation of a suitable N-cyclohexyl-N-phenylacetamide precursor. |
| Photocatalyzed Cycloaddition | Photoredox catalysts | Creates functionalized cyclohexylamine derivatives with high diastereoselectivity under mild conditions. nih.gov | Synthesis of chiral N-cyclohexylaniline precursors. |
| Enzymatic Resolution | Arylalkyl acylamidases (e.g., from Nocardia erythropolis) | Highly enantioselective hydrolysis of racemic amides; environmentally benign conditions. nih.gov | Kinetic resolution of racemic this compound. |
Catalyst Development in Acetamide Formation
The formation of the amide bond in N-phenylacetamide and its analogues has been the subject of extensive catalyst development, moving towards milder, more efficient, and environmentally benign methods. These catalysts can be broadly categorized into biocatalysts, organometallic complexes, and heterogeneous solid catalysts.
Biocatalysis represents a green approach to N-acylation. Whole cells of Candida parapsilosis ATCC 7330 have been shown to effectively catalyze the synthesis of various substituted N-phenylacetamides with excellent conversions (up to 93%) and good yields (up to 81%) under mild conditions. rsc.org The reaction is mediated by an arylamine N-acetyltransferase (NAT), which transfers an acetyl group from acetyl CoA to the aromatic amine. rsc.org
Organometallic catalysts, particularly those based on palladium, are effective for related transformations. A palladium-based system involving a [PdCl2(dppb)] complex has been used for the reductive carbonylation of nitrobenzene, which can lead to N-phenylacetamide derivatives. mdpi.com While this specific system targets different products, the principle of using palladium catalysis for C-N bond formation is well-established.
Heterogeneous catalysts offer advantages in terms of reusability and ease of separation. Structured silica (B1680970) (SBA) has been developed as an effective, reusable, and benign heterogeneous catalyst for direct amidation. researchgate.net The reaction between an amine and a carboxylic acid over a solid oxide catalyst is suggested to proceed via a Langmuir–Hinshelwood pathway, where the rate is controlled by the adsorption-desorption steps of the reactants on the catalyst surface. researchgate.net
Table 2: Comparison of Catalytic Systems for N-Phenylacetamide Synthesis
| Catalyst Type | Specific Catalyst | Reaction | Conditions | Conversion/Yield |
| Biocatalyst | Whole cells of Candida parapsilosis ATCC 7330 | N-acylation of aromatic amines | 35 °C | Up to 93% conversion, 81% yield rsc.org |
| Organometallic | [PdCl2(dppb)] complex | Reductive carbonylation of nitrobenzene | 373 K, 0.5 MPa CO | Up to 60% conversion to various products including acetanilide (B955) mdpi.com |
| Heterogeneous | Thermally treated amorphous K60 silica | Direct amidation | 150 °C, continuous flow | Consistent conversion over 4 hours researchgate.net |
Synthesis of Precursors and Intermediates Relevant to this compound
The synthesis of this compound relies on the availability of key precursors, primarily N-cyclohexylaniline and a suitable 2-hydroxyacetic acid derivative.
Synthesis of N-Cyclohexylaniline
N-Cyclohexylaniline is a crucial secondary amine intermediate. A common method for its synthesis is the reductive amination of aniline with cyclohexanone. This reaction can be performed using various reducing agents and catalysts. One documented procedure involves the reaction of cyclohexanone and aniline in the presence of nitrobenzene. prepchem.com N-Cyclohexylaniline is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals like dyes and polymers. lookchem.comguidechem.com It is often used as a reagent in palladium-catalyzed amination reactions. lookchem.com
Synthesis of 2-Hydroxyacetic Acid and Analogues
The 2-hydroxyacetyl moiety can be derived from several precursors, with glycolic acid (2-hydroxyacetic acid) and mandelic acid (2-hydroxy-2-phenylacetic acid) being the most fundamental and relevant structures.
Glycolic Acid (2-Hydroxyacetic Acid): This is the simplest α-hydroxy acid. nih.govresearchgate.net Industrial synthesis of glycolic acid is often achieved through the catalyzed carbonylation of formaldehyde, which is a cost-effective route. wikipedia.org Another method involves the hydrolysis of glycolonitrile, which is itself derived from formaldehyde. google.com The reaction of chloroacetic acid with sodium hydroxide followed by acidification also yields glycolic acid. wikipedia.org It serves as a versatile intermediate in organic synthesis for reactions like esterification and polymerization. wikipedia.org
Mandelic Acid and Analogues: Mandelic acid is a key α-hydroxyaryl acid, structurally analogous to the core of the target molecule. Its synthesis is well-established and provides a model for constructing the 2-hydroxy-2-aryl-acetamide unit. A classical and efficient method is the hydrolysis of mandelonitrile. researchgate.netorgsyn.org Mandelonitrile is typically prepared via the reaction of benzaldehyde with a cyanide source, such as sodium cyanide reacting with the benzaldehyde sodium bisulfite addition product. orgsyn.org An efficient synthesis has been reported using a complex phase transfer catalyst (triethylbenzylammonium chloride and poly(ethylene glycol)-800) under ultrasonic irradiation, achieving high yields in a short reaction time. nih.gov Biocatalytic processes using nitrilases for the hydrolysis of nitriles are also employed for producing optically pure mandelic acids. researchgate.net The synthesis of substituted mandelic acid derivatives is important for various pharmaceuticals, and stereoselective cyanating of aldehydes is a key step in producing chiral versions. google.com
Table 3: Synthetic Routes for Key Precursors
| Precursor | Starting Materials | Method | Key Features |
| N-Cyclohexylaniline | Aniline, Cyclohexanone | Reductive Amination | A standard method for forming secondary amines from a primary amine and a ketone. prepchem.com |
| Glycolic Acid | Formaldehyde, Synthesis Gas (CO, H2) | Carbonylation | A cost-effective, predominant industrial approach. wikipedia.org |
| Chloroacetic Acid, Sodium Hydroxide | Nucleophilic Substitution & Hydrolysis | A two-step laboratory and industrial method. wikipedia.org | |
| Mandelic Acid | Benzaldehyde, Sodium Cyanide, Sodium Bisulfite | Cyanohydrin Formation & Hydrolysis | A classical, high-yield route to racemic mandelic acid. orgsyn.org |
| Benzaldehyde, Chloroform | Phase Transfer Catalysis | An efficient method with shorter reaction times. nih.gov |
Elucidation of Reaction Mechanisms in the Synthesis of N Cyclohexyl 2 Hydroxy N Phenylacetamide
Mechanistic Studies of Amide Bond Formation
The formation of the amide bond is a cornerstone of organic synthesis and central to the structure of N-Cyclohexyl-2-hydroxy-N-phenylacetamide. nih.gov This bond is typically formed through the reaction of an amine with a carboxylic acid or its activated derivative. researchgate.net The most common laboratory method is a nucleophilic acyl substitution reaction.
The process generally begins with the activation of a carboxylic acid, such as glycolic acid (2-hydroxyacetic acid), or by using a more reactive derivative like an acyl chloride (e.g., 2-acetoxyacetyl chloride). The amine, in this case, N-cyclohexyl-N-phenylamine, then acts as a nucleophile. The nitrogen atom's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl derivative. This attack leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a leaving group (such as a chloride ion or an acetate (B1210297) group). A final deprotonation step, often facilitated by a base or another amine molecule, yields the stable, neutral amide product. The synthesis of structurally related N-substituted acetamides has been achieved by reacting various anilines or amines with chloroacetyl chloride, followed by further modifications. nih.gov
The resulting amide bond exhibits significant resonance stabilization between the nitrogen lone pair and the carbonyl group's pi-system. This resonance imparts a planar character to the amide group, a relatively high rotational barrier, and specific spectroscopic signatures. nih.gov
Rearrangement Reactions Involving Cyclohexyl or Phenyl Migration
While not always a primary synthetic route to the target molecule, rearrangement reactions are critical to consider as they can represent potential side reactions or alternative synthetic strategies starting from different precursors. The Beckmann and Bamberger rearrangements are classic examples of reactions involving group migration to a nitrogen atom. wiley-vch.de
Beckmann Rearrangement: This reaction transforms an oxime into an N-substituted amide under acidic conditions. wiley-vch.de For instance, an oxime derived from cyclohexyl phenyl ketone could theoretically be a precursor. The mechanism is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted wiley-vch.demdpi.com-shift where the group positioned anti to the leaving group migrates to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion. This step is typically the rate-determining step. wiley-vch.de The migratory aptitude of different substituents is a well-established principle in this reaction.
Table 1: Migratory Aptitude in the Beckmann Rearrangement
| Migrating Group Priority | Example Groups |
|---|---|
| High | Tertiary alkyl |
| > | Cyclohexyl |
| > | Secondary alkyl |
| > | Phenyl |
| > | Primary alkyl |
| Low | Hydrogen |
This table illustrates the general order of migratory preference, indicating that a cyclohexyl group will migrate in preference to a phenyl group. wiley-vch.de
Following the migration, the nitrilium ion is attacked by a water molecule, and subsequent tautomerization of the resulting imidate form yields the final N-substituted amide. wiley-vch.de
Additionally, rearrangements in structurally similar compounds have been observed. For example, 2-chloro-N-aryl acetamides can undergo a copper-catalyzed intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which can then be cleaved to yield N-aryl glycines. nih.gov This highlights the potential for complex reaction pathways depending on the specific substrates and conditions used. nih.gov
Oxidative Pathways in the Formation of Hydroxylated Acetamides
The introduction of the hydroxyl group at the C-2 position (the α-carbon) of the acetamide (B32628) is a key step that can be achieved through various oxidative pathways. nih.gov These methods often involve the oxidation of an N-cyclohexyl-N-phenylacetamide precursor.
One major strategy is the α-hydroxylation of the carbonyl compound. This can be accomplished through aerobic oxidation, utilizing molecular oxygen as the oxidant in the presence of a suitable catalyst. nih.gov The mechanism can proceed through the formation of an enolate intermediate from the parent acetamide, which then reacts with oxygen.
In biological systems, non-heme iron-dependent oxygenases are known to catalyze such hydroxylations. nih.gov A key intermediate in this catalytic cycle is a high-valent iron(IV)-oxo (ferryl) species. This potent oxidizing agent abstracts a hydrogen atom from the α-carbon of the substrate to form a substrate radical and an iron(III)-hydroxide complex. A rapid "hydroxyl rebound" then occurs, where the hydroxyl radical transfers from the iron back to the substrate radical, yielding the hydroxylated product and regenerating the catalyst. nih.gov
Recent advances in synthetic chemistry have also established asymmetric aerobic oxidation methods using cooperative catalysis, for instance, combining an organophotoredox catalyst with a hydrogen bonding catalyst. nih.gov These systems can generate a superoxide (B77818) anion from molecular oxygen, which then participates in the enantioselective hydroxylation of the substrate. nih.gov
Table 2: Summary of Selected Oxidative Hydroxylation Strategies
| Method | Oxidant | Catalyst Type | Mechanistic Feature | Reference |
|---|---|---|---|---|
| Enzymatic Hydroxylation | O₂ | Non-heme iron oxygenase | Fe(IV)=O intermediate, H-abstraction, hydroxyl rebound | nih.gov |
| Aerobic Oxidation | O₂ | Phase Transfer Catalyst (PTC) | Enolate reaction with molecular oxygen | nih.gov |
Theoretical Investigations of Transition States and Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the intricate details of reaction mechanisms, including the structures and energies of transition states and intermediates that are often difficult to observe experimentally.
For amide bond formation , theoretical calculations can model the energy profile of the nucleophilic acyl substitution reaction. These studies help to elucidate the geometry of the tetrahedral intermediate and calculate the activation energy barrier for its formation and collapse, providing a quantitative understanding of the reaction kinetics.
In the context of rearrangement reactions , DFT studies are invaluable for explaining the observed regioselectivity and migratory aptitudes. For the Beckmann rearrangement, computational models can compare the transition state energies for the migration of a cyclohexyl group versus a phenyl group. Such calculations can confirm that the transition state involving cyclohexyl migration is lower in energy, consistent with experimental observations. wiley-vch.de
Theoretical investigations into oxidative pathways provide insight into the mechanisms of oxygen activation and transfer. DFT can be used to model the electronic structure of key intermediates, such as the ferryl-oxo species in enzymatic hydroxylations, and map the potential energy surface for the hydrogen abstraction and hydroxyl rebound steps. nih.gov Furthermore, DFT studies have been employed to analyze competing oxidative cyclization pathways in complex reactions, demonstrating how the geometry of transient metallacycle intermediates can dictate the final product distribution. acs.org These theoretical models are crucial for the rational design of new catalysts and synthetic strategies.
Structural Characterization and Spectroscopic Analysis of N Cyclohexyl 2 Hydroxy N Phenylacetamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
Analysis of ¹H and ¹³C NMR Data for Conformational and Connectivity Information
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the cyclohexyl, phenyl, and acetamide (B32628) moieties.
Phenyl Protons: The protons on the phenyl group would typically appear as a multiplet in the aromatic region, approximately between 7.2 and 7.6 ppm. The substitution pattern on the phenyl ring would influence the multiplicity and chemical shifts of these protons.
Cyclohexyl Protons: The protons of the cyclohexyl ring would resonate in the aliphatic region, generally between 1.0 and 2.0 ppm. The chair conformation of the cyclohexane (B81311) ring would lead to distinct signals for the axial and equatorial protons, which would likely appear as broad multiplets due to complex spin-spin coupling. The proton attached to the nitrogen-bearing carbon of the cyclohexyl ring would be expected at a more downfield position.
Methylene (B1212753) Protons: The two protons of the methylene group (-CH₂-) adjacent to the carbonyl group are expected to appear as a singlet or a multiplet, depending on the rotational freedom and chiral environment, in the range of 3.5 to 4.5 ppm.
Hydroxyl and Amide Protons: The hydroxyl (-OH) and amide (-NH) protons are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. They would likely appear as broad singlets.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.
Carbonyl Carbon: The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 168-175 ppm.
Aromatic Carbons: The carbons of the phenyl ring would resonate in the aromatic region, approximately between 120 and 140 ppm. The carbon attached to the nitrogen atom would have a distinct chemical shift compared to the others.
Cyclohexyl Carbons: The six carbons of the cyclohexyl ring would appear in the aliphatic region, typically between 25 and 50 ppm.
Methylene Carbon: The methylene carbon adjacent to the carbonyl group would be found in the range of 40-50 ppm.
The precise chemical shifts and coupling constants would provide valuable insights into the conformational preferences and the electronic interactions between the different functional groups of the molecule.
Computational Prediction of NMR Chemical Shifts
In the absence of experimental NMR data, computational methods serve as a powerful tool for predicting chemical shifts. ontosight.aichemicalbook.com Density Functional Theory (DFT) is a commonly employed quantum mechanical approach for this purpose. ontosight.ai The process typically involves:
Conformational Search: Identifying the low-energy conformers of the molecule in a simulated solvent environment.
Geometry Optimization: Optimizing the geometry of each conformer to find its most stable structure.
NMR Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method.
Chemical Shift Prediction: Converting the calculated shielding constants into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
These predicted NMR spectra can then be used to aid in the interpretation of experimental data or to provide a theoretical understanding of the molecule's spectroscopic properties. The accuracy of these predictions is dependent on the level of theory, basis set, and the inclusion of solvent effects. ontosight.aichemicalbook.com For flexible molecules like N-Cyclohexyl-2-hydroxy-N-phenylacetamide, it is crucial to consider the Boltzmann-averaged chemical shifts of multiple low-energy conformers to obtain a reliable prediction.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present in the molecule.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the O-H, N-H, C=O, C-N, and C-H bonds.
O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.
N-H Stretching: The N-H stretching vibration of the secondary amide is expected to appear in the region of 3200-3400 cm⁻¹.
C-H Stretching: The C-H stretching vibrations of the aromatic and aliphatic C-H bonds would be observed in the 2850-3100 cm⁻¹ region.
C=O Stretching (Amide I band): A strong absorption band, characteristic of the amide I band, would be present in the region of 1630-1680 cm⁻¹ due to the C=O stretching vibration.
N-H Bending (Amide II band): The amide II band, arising from N-H bending and C-N stretching vibrations, is expected in the range of 1510-1570 cm⁻¹.
C-N Stretching (Amide III band): The amide III band, a complex mix of C-N stretching and N-H bending, would appear around 1250-1350 cm⁻¹.
Analysis of the IR spectrum of the related compound N-(Cyclohexyl)-2-Mercaptoacetamide provides some comparative insights into the vibrational modes of a cyclohexyl-substituted amide. chemicalbook.com
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns.
For this compound (C₁₄H₁₉NO₂), the expected molecular weight is approximately 233.31 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.
The fragmentation pattern in electron ionization mass spectrometry (EIMS) would provide valuable structural information. Expected fragmentation pathways for this compound could include:
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom, leading to the formation of a cyclohexyl radical or a cyclohexyl cation.
McLafferty-type rearrangement: If sterically feasible, a hydrogen atom from the cyclohexyl ring could be transferred to the carbonyl oxygen, followed by cleavage of the C-N bond.
Cleavage of the amide bond: Scission of the C-N bond, leading to the formation of acylium ions.
Loss of water: Dehydration involving the hydroxyl group.
Analysis of the mass spectra of related N-substituted phenylacetamides reveals common fragmentation patterns, such as the formation of a tropylium (B1234903) ion (m/z 91) from the benzyl (B1604629) moiety. semanticscholar.org
X-ray Crystallographic Studies of this compound and Analogues
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Determination and Unit Cell Parameters
While a crystal structure for this compound has not been reported in the reviewed literature, a detailed crystallographic study of the closely related analogue, N-Cyclohexyl-2-oxo-2-phenylacetamide (C₁₄H₁₇NO₂), provides significant insights into the likely solid-state conformation and packing of the target molecule. nih.gov
The crystal structure of N-Cyclohexyl-2-oxo-2-phenylacetamide was determined by single-crystal X-ray diffraction. nih.gov The key crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₇NO₂ |
| Formula Weight | 231.29 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.6942 (4) |
| b (Å) | 10.4394 (6) |
| c (Å) | 13.2100 (8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1336.87 (12) |
| Z | 4 |
In the crystal structure of this analogue, the cyclohexane ring adopts a stable chair conformation. nih.gov The molecules are linked into one-dimensional chains by intermolecular N—H···O hydrogen bonds. nih.gov It is plausible that this compound would also exhibit a chair conformation for the cyclohexyl ring and engage in intermolecular hydrogen bonding, likely involving the hydroxyl group and the amide functionality, which would significantly influence its crystal packing. The presence of the hydroxyl group instead of a keto group would likely lead to different hydrogen bonding networks and potentially a different crystal system and unit cell parameters.
Structural Analysis of this compound Remains Elusive
A thorough review of available scientific literature reveals a significant lack of published crystallographic data for the specific chemical compound This compound . Consequently, a detailed analysis of its structural and spectroscopic characteristics, as requested, cannot be provided at this time.
The specific sections requested for the article are:
Hydrogen Bonding Networks
Fulfilling these sections requires precise, experimentally determined data, typically obtained through single-crystal X-ray diffraction analysis. This analysis provides the atomic coordinates within the crystal lattice, from which molecular geometry, the conformation of the cyclohexane ring, the arrangement of molecules in the crystal (crystal packing), and the specific network of hydrogen bonds can be accurately described.
While extensive searches were conducted, no studies containing the crystal structure of this compound could be located. The scientific record does, however, contain detailed structural analyses of closely related compounds. For instance, the crystal structure of N-Cyclohexyl-2-oxo-2-phenylacetamide , a molecule differing by a ketone group instead of a hydroxyl group, has been determined and published. This information, while relevant to the broader class of phenylacetamides, falls outside the strict scope of the current request, which is focused solely on the 2-hydroxy variant.
Without the foundational crystallographic data for this compound, any discussion of its molecular geometry, intermolecular interactions, or hydrogen bonding networks would be speculative and not based on established scientific findings. Therefore, the generation of an accurate and informative article adhering to the provided outline is not possible.
Computational Chemistry and Theoretical Studies of N Cyclohexyl 2 Hydroxy N Phenylacetamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. chemprob.orgnih.gov It is widely employed to predict molecular properties, including electronic distribution, molecular orbitals, and reactivity patterns, by calculating the electron density of the molecule. chemprob.org For acetamide (B32628) derivatives, DFT calculations help in the rational design of new compounds by optimizing their electronic structures and properties before synthesis. chemprob.org
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO represents its ability to accept an electron. The energies of these orbitals and the gap between them are critical parameters for determining molecular reactivity and stability. researchgate.net
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of a molecule's kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive, a property often described as "softness". Conversely, a larger energy gap indicates higher stability and lower reactivity, a characteristic of "hard" molecules. nih.govresearchgate.net
While specific DFT data for N-Cyclohexyl-2-hydroxy-N-phenylacetamide is not available, the following table presents calculated values for the related compound N-phenylacetamide (PAA) to illustrate the typical outputs of such an analysis. researchgate.net
| Parameter | Value (eV) for N-phenylacetamide (PAA) |
| EHOMO | -6.612 |
| ELUMO | -0.544 |
| Energy Gap (ΔE) | 6.068 |
Data calculated using the B3LYP/6-31G(d,p) method. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that visualizes the total charge distribution on the molecular surface. It helps in identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.
In a typical MEP map of an amide-containing molecule, negative potential (often colored red or yellow) is concentrated around electronegative atoms like oxygen and nitrogen, indicating these are sites susceptible to electrophilic attack. Regions with positive potential (colored blue) are generally found around hydrogen atoms, particularly those attached to heteroatoms, marking them as sites for nucleophilic attack. This analysis provides crucial insights into the molecule's intermolecular interaction patterns. researchgate.net
Quantum chemical descriptors are quantitative measures derived from electronic structure calculations that help predict the global reactivity of a molecule. These descriptors are typically calculated from the energies of the HOMO and LUMO based on Koopmans' theorem, which relates these orbital energies to the ionization potential (I) and electron affinity (A). nih.gov
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): The ability of an atom to attract electrons. χ = (I + A) / 2
Global Hardness (η): Resistance to charge transfer. η = (I - A) / 2
Global Softness (S): The reciprocal of hardness, indicating high polarizability. nih.gov S = 1 / (2η)
Electrophilicity Index (ω): A measure of the energy lowering upon accepting maximal electron charge. ω = χ² / (2η)
The table below shows these calculated descriptors for the related compound N-phenylacetamide (PAA), providing an example of the data obtained from such theoretical studies. researchgate.net
| Descriptor | Value for N-phenylacetamide (PAA) |
| Ionization Potential (I) | 6.612 eV |
| Electron Affinity (A) | 0.544 eV |
| Electronegativity (χ) | 3.578 |
| Global Hardness (η) | 3.034 |
| Global Softness (S) | 0.165 |
| Electrophilicity Index (ω) | 2.111 eV |
Data calculated using the B3LYP/6-31G(d,p) method. researchgate.net
A fundamental step in computational chemistry is geometry optimization, where the algorithm seeks the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. chemprob.org For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Studies on similar structures, such as N-Cyclohexyl-2-oxo-2-phenylacetamide, have shown that the cyclohexane (B81311) ring typically adopts a stable chair conformation. nih.govresearchgate.net
Following geometry optimization, a vibrational frequency analysis is performed. q-chem.com This calculation serves two main purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of any imaginary frequencies), and second, it predicts the molecule's vibrational modes, which correspond to the peaks observed in its infrared (IR) and Raman spectra. q-chem.com This theoretical spectrum can be compared with experimental data to confirm the molecular structure. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's time-dependent behavior, including its conformational changes and interactions with its environment. nih.gov
MD simulations can be employed to explore the conformational landscape of this compound. The molecule possesses several rotatable bonds, allowing for a variety of spatial arrangements of its phenyl and cyclohexyl groups relative to the central acetamide core. MD simulations can track the transitions between different stable conformations, revealing the flexibility of the molecule and identifying its preferred shapes in different environments (e.g., in a vacuum or in a solvent). researchgate.net This provides insight into how the molecule's structure fluctuates under realistic conditions, which is essential for understanding its interactions with other molecules.
Ligand-Target Interaction Dynamics
As of the latest available data, specific computational studies detailing the ligand-target interaction dynamics of this compound have not been published in peer-reviewed literature. Molecular dynamics simulations and binding mode analyses are crucial for understanding how a ligand may interact with a biological target, such as a protein or enzyme. These studies typically elucidate the key amino acid residues involved in binding, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding.
While research exists on the computational analysis of other phenylacetamide derivatives and their interactions with various biological targets, the strict focus of this article on this compound prevents the inclusion of such data. Future computational investigations are required to model the specific interactions of this compound and to predict its potential biological activity.
In Silico Prediction of Physico-chemical Descriptors
The physicochemical properties of a compound are critical determinants of its behavior in various environments, including biological systems. In silico tools are routinely used to predict these properties, providing valuable information for assessing a compound's potential as a therapeutic agent or its suitability for other applications. Key descriptors include the topological polar surface area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds.
For the closely related compound, N-Cyclohexyl-2-oxo-2-phenylacetamide, computational predictions are available and can offer a preliminary reference point, though it is important to note the structural difference (an oxo group instead of a hydroxyl group). The predicted physicochemical descriptors for N-Cyclohexyl-2-oxo-2-phenylacetamide are summarized in the table below. Specific in silico predictions for this compound are not currently available in public databases.
Table 1: Predicted Physicochemical Properties for N-Cyclohexyl-2-oxo-2-phenylacetamide
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 46.2 Ų | TPSA is a key indicator of a molecule's ability to permeate cell membranes. A lower TPSA is generally associated with better membrane permeability. |
| LogP (XLogP3-AA) | 2.9 | LogP is a measure of a compound's lipophilicity. This value suggests a moderate degree of lipophilicity, which can influence absorption and distribution. |
| Rotatable Bonds | 3 | The number of rotatable bonds affects a molecule's conformational flexibility, which can play a role in its binding affinity to a target. |
Stereochemical Aspects and Conformation of N Cyclohexyl 2 Hydroxy N Phenylacetamide
Chirality and Stereoisomerism
The molecular structure of N-Cyclohexyl-2-hydroxy-N-phenylacetamide contains a stereocenter at the carbon atom bearing the hydroxyl group (the α-carbon of the acetamide (B32628) moiety). This chiral center gives rise to the potential for stereoisomerism.
The presence of this single chiral center means that this compound can exist as a pair of enantiomers:
(R)-N-Cyclohexyl-2-hydroxy-N-phenylacetamide
(S)-N-Cyclohexyl-2-hydroxy-N-phenylacetamide
These two isomers are non-superimposable mirror images of each other and are expected to have identical physical properties such as melting point and boiling point, but will rotate plane-polarized light in equal but opposite directions. A racemic mixture, containing equal amounts of the (R) and (S) enantiomers, would be optically inactive. The synthesis of a related compound, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, highlights the existence and importance of chirality in this molecular framework.
Conformational Analysis of the Cyclohexyl and Hydroxyphenylacetamide Moieties
Cyclohexyl Moiety: The cyclohexyl ring is well-known to adopt a chair conformation as its most stable arrangement, as this minimizes both angle strain and torsional strain. It is highly probable that the cyclohexyl group in this compound also exists predominantly in a chair conformation. The nitrogen atom of the amide can be attached to the cyclohexyl ring in either an axial or an equatorial position. The equatorial position is generally more stable due to reduced steric hindrance.
Hydroxyphenylacetamide Moiety: The conformation of the 2-hydroxy-N-phenylacetamide portion of the molecule is influenced by the rotation around several single bonds, including the C-C bond of the acetamide backbone and the C-N bond of the amide linkage. The presence of the hydroxyl group allows for the possibility of intramolecular hydrogen bonding with the amide oxygen or the phenyl ring, which could influence the preferred conformation.
Influence of Substituents on Molecular Conformation
While no specific studies on substituted derivatives of this compound were found, the introduction of substituents on either the cyclohexyl or the phenyl ring would be expected to have a significant impact on the molecule's conformation.
Substituents on the Cyclohexyl Ring: The presence of substituents on the cyclohexyl ring would influence the equilibrium between the two chair conformations. Bulky substituents would strongly favor an equatorial position to minimize steric interactions.
Substituents on the Phenyl Ring: Substituents on the phenyl ring could influence the rotational barrier around the N-phenyl bond and potentially affect any intramolecular interactions involving the phenyl ring. The electronic nature of the substituents (electron-donating or electron-withdrawing) could also modulate the properties of the amide bond.
In related molecular systems, intermolecular interactions, such as hydrogen bonding, have been shown to play a crucial role in the solid-state packing of molecules. For instance, in the crystal structure of N-Cyclohexyl-2-oxo-2-phenylacetamide, a related compound, molecules are linked by N—H⋯O hydrogen bonds. Similar interactions would be expected to be significant in the crystal lattice of this compound.
Chemical Reactivity and Derivatization of N Cyclohexyl 2 Hydroxy N Phenylacetamide
Functional Group Transformations
The principal functional groups of N-Cyclohexyl-2-hydroxy-N-phenylacetamide, the hydroxyl and amide groups, are susceptible to various transformations, allowing for the synthesis of a wide array of derivatives.
The secondary hydroxyl group can undergo typical reactions of alcohols. For instance, it can be acylated to form esters. While specific examples for this compound are not prevalent in the literature, the kinetic resolution of α-hydroxyamides has been demonstrated through N-heterocyclic carbene-catalyzed acylation, indicating the accessibility of the hydroxyl group for such transformations. Etherification is another potential transformation, where the hydrogen of the hydroxyl group is replaced by an alkyl or aryl group.
The tertiary amide group in this compound offers its own set of reactive possibilities. Amides are generally stable functional groups, but they can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (2-cyclohexyl-2-hydroxy-2-phenylacetic acid) and amine (N-cyclohexylaniline). rsc.orgptfarm.pl The hydrolysis of amides typically requires more forcing conditions compared to esters. rsc.org
Furthermore, the amide functionality can be reduced. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), which would convert the amide carbonyl group into a methylene (B1212753) group, yielding an amine. researchgate.net This reaction is a characteristic transformation of amides. researchgate.net
Formation of Metal Complexes
The N-hydroxy amide functional group is recognized for its capacity to act as a chelator for metal cations. nih.gov This chelating ability stems from the presence of the oxygen atoms of the hydroxyl and carbonyl groups, which can coordinate with a metal center. While specific studies on the metal complexes of this compound are not extensively documented, the general behavior of N-hydroxy amides suggests that this compound could form stable complexes with a variety of metal ions. The formation of such complexes can influence the compound's chemical and physical properties.
Oxidation and Reduction Reactions
The secondary alcohol in this compound can be oxidized to the corresponding ketone, N-Cyclohexyl-2-oxo-2-phenylacetamide. nih.gov This is a standard transformation for secondary alcohols and can be achieved using various oxidizing agents. In a biological context, the oxidation of N-arylacetamides has been observed to yield N-arylglycolamides and N-aryloxamic acids in rabbits, suggesting that metabolic oxidation pathways exist for this class of compounds. tandfonline.com
Regarding reduction, the amide group can be reduced to an amine, as mentioned in the functional group transformations section. This conversion of the amide to an amine is a significant transformation that alters the electronic and structural properties of the molecule.
Cyclization and Ring-forming Reactions
The structure of this compound allows for the possibility of intramolecular cyclization reactions under certain conditions. For instance, research on N-aryl amides has shown that they can undergo intramolecular cyclization to synthesize 3-amino oxindoles. rsc.org Although this specific reaction may not be directly applicable due to the substitution pattern of the target molecule, it highlights a potential pathway for ring formation involving the N-aryl amide moiety.
Furthermore, studies on the cyclization of N-hydroxy-N-(2-oxoalkyl)amides have demonstrated the formation of 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and 1-hydroxy-1,6-dihydropyridine-2,5-diones. chemicalpapers.com While this compound does not possess the 2-oxoalkyl group, these findings suggest that with appropriate modifications to the molecule, cyclization reactions could be induced.
Interactive Data Table of Potential Reactions
| Reaction Type | Functional Group | Reagents and Conditions | Product Type |
| Esterification | Hydroxyl | Acyl chloride, pyridine | Ester |
| Etherification | Hydroxyl | Alkyl halide, base | Ether |
| Amide Hydrolysis | Amide | H₃O⁺ or OH⁻, heat | Carboxylic acid + Amine |
| Amide Reduction | Amide | 1. LiAlH₄, 2. H₂O | Amine |
| Oxidation | Secondary Alcohol | PCC, CrO₃, etc. | Ketone |
Biological Activity and Mechanistic Insights of N Cyclohexyl 2 Hydroxy N Phenylacetamide and Derivatives
Investigation of Molecular Targets and Pathways
The biological activity of N-Cyclohexyl-2-hydroxy-N-phenylacetamide and its derivatives is an area of growing interest in medicinal chemistry. Understanding the molecular targets and pathways through which these compounds exert their effects is crucial for the development of new therapeutic agents. Research has begun to elucidate their interactions with key biological molecules, including enzymes and potentially cellular receptors.
Enzyme Inhibition Studies (e.g., Metalloprotease Inhibition)
While direct studies on this compound are limited, research into structurally related compounds, such as N-hydroxy-α-phenylsulfonylacetamide (HPSA) derivatives, has provided valuable insights into their potential as enzyme inhibitors. These derivatives have been identified as promising and selective inhibitors of matrix metalloproteinases (MMPs), particularly MMP-9. nih.gov MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, playing a critical role in both normal physiological processes and pathological conditions like cancer progression and arthritis. nih.gov
Quantitative structure-activity relationship (QSAR) studies on a series of 80 N-hydroxy-α-phenylsulfonylacetamide derivatives have been conducted to understand the molecular features responsible for their inhibitory activity against MMP-1, MMP-9, and MMP-13. nih.gov These studies help in identifying the key structural components of the inhibitors that interact with the active sites of the metalloproteinases, paving the way for the design of more potent and selective inhibitors. nih.gov The inhibitory action of these compounds is often attributed to the chelation of the zinc ion within the enzyme's active site by the hydroxamic acid or a similar functional group. Given the structural similarities, it is plausible that this compound and its derivatives could also exhibit inhibitory activity against metalloproteases, although specific experimental verification is required.
Table 1: Investigated Metalloproteinase Inhibition by Structurally Related Compounds
| Compound Class | Target Enzyme(s) | Key Findings |
|---|---|---|
| N-hydroxy-α-phenylsulfonylacetamide derivatives | MMP-1, MMP-9, MMP-13 | Identified as promising and selective inhibitors, particularly for MMP-9. nih.govnih.gov |
| N-phenylacetamide-2-oxoindole benzensulfonamide conjugates | Carbonic Anhydrases | Demonstrated inhibitory activity against various carbonic anhydrase isoforms. |
This table is generated based on available data for structurally related compounds and is for illustrative purposes. Direct inhibitory activity of this compound on these enzymes has not been reported in the provided search results.
Receptor Interaction Mechanisms
Currently, there is a lack of specific research in the public domain detailing the receptor interaction mechanisms of this compound and its derivatives. While studies on other unrelated compounds have explored binding affinities to various receptors, such as opioid receptors, this information is not directly applicable to the compound . nih.gov Future research, including radioligand binding assays and molecular docking studies, is necessary to identify and characterize any potential interactions with cellular receptors and to elucidate the downstream signaling pathways that may be involved in the pharmacological effects of this compound.
Modulation of Inflammatory Pathways at a Molecular Level
The inflammatory response is a complex biological process involving a variety of cells, signaling molecules, and pathways. Certain derivatives of N-phenylacetamide have demonstrated the ability to modulate these pathways, suggesting a potential anti-inflammatory role.
Cytokine Regulation (e.g., IL-1β, TNF-α)
A study on the closely related compound, N-(2-hydroxy phenyl) acetamide (B32628), has shown its potential to inhibit inflammation-related cytokines. In a rat model of adjuvant-induced arthritis, treatment with this compound led to a reduction in the serum levels of interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) when compared to the diseased control group. nih.gov Both IL-1β and TNF-α are potent pro-inflammatory cytokines that play a central role in the pathogenesis of various inflammatory diseases. By downregulating the production of these key mediators, N-(2-hydroxy phenyl) acetamide and potentially its derivatives like this compound could exert significant anti-inflammatory effects.
Oxidative Stress Marker Alteration (e.g., Nitric Oxide, Peroxide, GSH)
The same study that investigated cytokine regulation also explored the impact of N-(2-hydroxy phenyl) acetamide on oxidative stress markers. nih.gov Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is intricately linked to inflammation. The research indicated that treatment with N-(2-hydroxy phenyl) acetamide altered oxidative stress markers, which was associated with its anti-inflammatory activity. nih.gov While the specific markers such as nitric oxide, peroxide, and glutathione (GSH) were mentioned in the context of the study's focus, detailed quantitative data on their alteration by this specific compound was not provided in the abstract. The modulation of oxidative stress is a critical mechanism, as excessive ROS can damage cellular components and perpetuate the inflammatory cascade.
Table 2: Anti-inflammatory and Oxidative Stress Modulating Effects of N-(2-hydroxy phenyl) acetamide
| Biological Marker | Effect Observed in Adjuvant-Induced Arthritic Rats | Reference |
|---|---|---|
| Cytokines | ||
| IL-1β | Reduced serum levels | nih.gov |
| TNF-α | Reduced serum levels | nih.gov |
| Oxidative Stress | ||
| General Markers | Altered in relation to anti-inflammatory activity | nih.gov |
Antimicrobial Activity Mechanisms
The proposed mechanisms of antimicrobial action for phenolic compounds, which share structural features with the compound of interest, are varied. These can include:
Disruption of Cell Membrane Integrity: Phenolic compounds can interfere with the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.
Enzyme Inhibition: These compounds can inhibit essential bacterial enzymes, disrupting metabolic pathways necessary for survival.
Interference with Nucleic Acid and Protein Synthesis: Some antimicrobial agents can bind to bacterial DNA or ribosomes, thereby inhibiting replication, transcription, or translation.
Further research is needed to determine if this compound possesses antimicrobial properties and, if so, to elucidate the specific molecular mechanisms by which it acts against microbial pathogens.
Antiproliferative Activity at the Cellular and Molecular Level
Research into various N-phenylacetamide derivatives has demonstrated a range of antiproliferative activities against several human cancer cell lines. For instance, studies on N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one moieties have shown significant in vitro activity against nasopharyngeal, lung, liver, renal, and gastric cancer cell lines. One of the most potent compounds from this series, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, exhibited an IC50 value of 0.6 μM against the NPC-TW01 nasopharyngeal carcinoma cell line. Mechanistic studies revealed that this compound induces an accumulation of cells in the S phase of the cell cycle, suggesting an interference with DNA replication or repair mechanisms.
In another study, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic effects. These compounds displayed notable activity, particularly against the PC3 prostate carcinoma cell line. The presence of a nitro group on the phenyl ring was found to enhance the cytotoxic effect. For example, compounds with a nitro moiety showed higher activity than those with a methoxy (B1213986) group. Specifically, certain nitro-substituted derivatives exhibited IC50 values in the range of 52 to 80 μM against the PC3 cell line.
Furthermore, thiazolidinone derivatives of N-phenyl-acetamide have also been investigated for their anticancer properties. These compounds, such as N-(phenyl)-2-{4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide, were found to be antiproliferative against leukemic cell lines at concentrations ranging from 75 to 250 μM.
While these findings are for related N-phenylacetamide structures, they suggest that the this compound scaffold could also possess antiproliferative properties. The specific molecular mechanisms would likely involve interactions with key cellular targets that regulate cell cycle progression and apoptosis.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
The structure-activity relationship (SAR) of N-phenylacetamide derivatives provides valuable insights into the chemical features that contribute to their antiproliferative effects. Analysis of various synthesized analogues reveals several key trends:
Substitution on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring significantly influence cytotoxic activity. As observed in the 2-(4-Fluorophenyl)-N-phenylacetamide series, electron-withdrawing groups like the nitro group tend to enhance antiproliferative activity compared to electron-donating groups such as the methoxy group. The position of the substituent (ortho, meta, or para) also plays a crucial role in determining the potency.
Modifications of the acetamide moiety: Alterations to the group attached to the acetamide nitrogen can lead to substantial changes in biological activity. For example, the introduction of bulky and rigid ring systems, such as the quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one moieties, has been shown to yield highly potent compounds.
Role of the Cyclohexyl and Hydroxy Groups: In the case of this compound, the cyclohexyl group introduces a bulky, lipophilic character to the molecule. This could influence its binding to hydrophobic pockets within target proteins. The 2-hydroxy group on the acetamide chain provides a potential hydrogen bond donor and acceptor, which could be critical for forming stable interactions with biological macromolecules. The stereochemistry of the cyclohexyl ring and the hydroxyl group would also be expected to impact biological activity.
The following table summarizes the general SAR trends observed in related N-phenylacetamide derivatives:
| Molecular Feature | Observation | Implication for this compound |
| N-Phenyl Ring Substitution | Electron-withdrawing groups often enhance activity. | Substituents on the phenyl ring could modulate activity. |
| Acetamide N-Substituent | Bulky, rigid groups can increase potency. | The cyclohexyl group may contribute to binding affinity. |
| 2-Hydroxy Group | Potential for hydrogen bonding. | Likely crucial for target interaction and specificity. |
Computational Approaches to Biological Activity
Computational methods are invaluable tools for understanding the molecular basis of the biological activity of compounds like this compound and for guiding the design of more potent analogues.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-phenylacetamide derivatives, docking studies have been employed to investigate their interactions with potential anticancer targets.
For instance, in a study of isatin N-phenylacetamide based sulphonamides, molecular docking was used to predict the binding conformations and affinities of the compounds with various isoforms of carbonic anhydrase (CA), an enzyme implicated in cancer progression. The results helped to rationalize the observed inhibitory activities and selectivity.
For this compound, potential biological targets for docking studies could include proteins involved in cell cycle regulation (e.g., cyclin-dependent kinases), apoptosis (e.g., Bcl-2 family proteins), or signal transduction pathways commonly dysregulated in cancer. The docking simulations would aim to identify plausible binding modes where the cyclohexyl group occupies a hydrophobic pocket and the hydroxy and amide groups form key hydrogen bonds with the protein's active site residues.
Pharmacophore modeling is another computational approach that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exert a specific biological activity.
A pharmacophore model for antiproliferative N-phenylacetamide analogues could be developed based on the structures of known active compounds. This model would highlight the critical spatial relationships between features like the phenyl ring, the amide linkage, the cyclohexyl group, and the hydroxyl group.
Once a reliable pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify new compounds that match the pharmacophore and are therefore likely to possess similar biological activity. This approach can significantly accelerate the discovery of novel and potent this compound derivatives with improved anticancer properties.
Metabolic Transformations of N Cyclohexyl 2 Hydroxy N Phenylacetamide
Identification of Metabolites and Metabolic Pathways
Information regarding the in vivo or in vitro studies to identify the metabolites of N-Cyclohexyl-2-hydroxy-N-phenylacetamide is not available in the public domain. Consequently, the metabolic pathways, such as hydroxylation, oxidation, or conjugation, that this compound might undergo remain uncharacterized.
Enzymatic Biotransformations
There is no specific information available concerning the enzymatic biotransformations of this compound. Details on which specific enzymes (e.g., cytochrome P450 isoenzymes) might be responsible for its metabolism, or the nature of these biotransformations (such as O-demethylation, which is not applicable here due to the absence of a methoxy (B1213986) group), have not been documented in the available scientific literature.
Future Research Directions and Potential Applications
Development of Novel Synthetic Routes with Enhanced Sustainability
Future research will likely focus on developing more environmentally benign and efficient methods for synthesizing N-Cyclohexyl-2-hydroxy-N-phenylacetamide. Current synthetic strategies for similar compounds often rely on multi-step processes that may involve hazardous reagents and solvents. google.com A key precursor, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, can be synthesized through methods such as the reaction of cyclohexene (B86901) and benzoylformic acid esters in the presence of a Lewis acid or via Grignard reagents with ethyl benzoylformate. google.com
The subsequent amidation of this α-hydroxy acid with N-cyclohexylaniline to form the final product presents an opportunity for applying green chemistry principles. Future synthetic developments could include:
Biocatalysis: Employing enzymes, such as lipases or amidases, to catalyze the amidation reaction under mild conditions, reducing the need for harsh coupling agents and minimizing waste.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability while allowing for precise control over reaction parameters.
Green Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like ionic liquids, supercritical fluids, or water-based systems.
Catalytic Amidation: Investigating novel catalysts (e.g., boron- or bismuth-based) that can facilitate the direct formation of the amide bond from the carboxylic acid and amine, avoiding the need for stoichiometric activating agents.
| Potential Sustainable Synthetic Approach | Key Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Screening for suitable enzymes (e.g., lipases, proteases) and optimizing reaction media. |
| Flow Chemistry | Enhanced safety, scalability, and process control; improved yields. | Development of optimized reactor setups and integration of in-line purification. |
| Use of Green Solvents | Reduced environmental toxicity and improved process safety. | Exploring solvent systems like ionic liquids or deep eutectic solvents for amidation. |
| Novel Catalysts | Atom economy, avoidance of stoichiometric activators. | Design of efficient and recyclable catalysts for direct amide bond formation. |
Exploration of Advanced Computational Methodologies for Predictive Modeling
Advanced computational tools are poised to accelerate the discovery and optimization of this compound derivatives. By building predictive models, researchers can prioritize the synthesis of compounds with the highest probability of desired biological activity, thereby saving time and resources. nih.gov
Future computational research could involve:
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models to correlate the structural features of a series of this compound analogs with their biological activity. nih.gov This can help identify key functional groups and structural motifs that govern potency and selectivity.
Pharmacophore Modeling: Creating pharmacophore models based on known active compounds that bind to a specific target. These models define the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for binding and can be used to screen virtual libraries for new hits. nih.gov
Molecular Docking: Simulating the binding of this compound and its virtual derivatives into the active site of target proteins. nih.gov This can predict binding affinity and orientation, providing insights into the molecular basis of interaction and guiding the design of more potent inhibitors. nih.gov
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the ligand-protein complex over time, offering a more accurate assessment of binding stability and the role of conformational changes.
These computational approaches can provide a detailed roadmap for structural modifications aimed at enhancing the therapeutic potential of this chemical scaffold.
| Computational Method | Application | Predicted Outcome |
| 3D-QSAR | Correlate molecular structure with biological activity. | Identify key structural features for potency and selectivity. |
| Pharmacophore Modeling | Define essential features for target binding. | Guide virtual screening and de novo design. |
| Molecular Docking | Predict binding mode and affinity at a target site. | Prioritize compounds for synthesis; rationalize SAR. |
| Molecular Dynamics | Simulate the dynamic stability of the ligand-receptor complex. | Assess binding stability and conformational effects. |
Investigation of Unexplored Biological Target Classes
The phenylacetamide scaffold is present in molecules with a wide range of biological activities, including antidepressant, anticancer, anti-inflammatory, and enzyme inhibitory properties. nih.govnih.govontosight.ainih.gov This versatility suggests that this compound and its derivatives could interact with a diverse array of biological targets. While some phenylacetamides are known to inhibit enzymes like monoamine oxidase A or heme oxygenase-1, many potential target classes remain unexplored for this specific structural framework. nih.govnih.gov
Future investigations could focus on screening the compound against:
Ion Channels: Modulators of ion channels are crucial in treating a variety of conditions, including cardiovascular diseases, pain, and neurological disorders. The lipophilic nature of the cyclohexyl and phenyl groups may facilitate interaction with transmembrane channel proteins.
G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, GPCRs are involved in nearly every physiological process. Screening against panels of GPCRs could uncover novel activities in areas such as metabolic or central nervous system disorders.
Kinases: Kinase inhibitors are a cornerstone of modern oncology. ptfarm.pl Given the antiproliferative activity of some acetamide (B32628) derivatives, exploring the effect of this compound on various kinase families is a logical next step. ptfarm.pl
Nuclear Receptors: These ligand-activated transcription factors play key roles in metabolism, development, and inflammation. The compound's structure could potentially allow it to mimic endogenous ligands and modulate gene expression.
Systematic screening using high-throughput technologies against these and other target classes could reveal unexpected therapeutic opportunities. ontosight.ai
Design and Synthesis of Mechanistically Targeted this compound Derivatives
Once a promising biological target is identified, future research will involve the rational design and synthesis of derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in this phase. Drawing from research on related acetamides, modifications could be systematically introduced to the this compound core. nih.govmdpi.com
Key areas for synthetic modification include:
Phenyl Ring Substitution: Introducing electron-donating or electron-withdrawing groups at various positions on the phenyl ring can modulate the electronic properties and steric profile of the molecule, potentially enhancing target binding affinity or altering metabolic stability. nih.govmdpi.com
Cyclohexyl Ring Modification: Altering the cyclohexyl group to other cyclic or acyclic alkyl substituents can probe the size and nature of the hydrophobic binding pocket on the target protein. nih.gov
Hydroxyl Group Bioisosteres: Replacing the hydroxyl group with other hydrogen-bonding functionalities (e.g., amine, thiol, or small polar groups) could lead to new interactions within the target's active site.
Scaffold Hopping: Replacing the phenylacetamide core with other related chemical scaffolds while maintaining key binding interactions could lead to compounds with entirely new intellectual property profiles and improved drug-like properties.
This iterative process of design, synthesis, and biological evaluation is fundamental to translating a lead compound into a viable therapeutic candidate.
Role in Chemical Biology Tool Development
Beyond its direct therapeutic potential, this compound can serve as a valuable starting point for the development of chemical biology tools. These tools are designed to study biological processes and validate drug targets in a cellular or in vivo context.
Future research in this area could focus on creating derivatives such as:
Photoaffinity Probes: Incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) into the structure. Upon UV irradiation, these probes can form a covalent bond with their biological target, allowing for its identification and isolation.
Fluorescently Labeled Probes: Attaching a fluorescent dye to a non-critical position on the molecule. These probes can be used to visualize the subcellular localization of the compound and its target through microscopy.
Biotinylated Affinity Probes: Conjugating the compound to biotin. This allows for the capture and purification of the target protein and its binding partners from cell lysates using streptavidin-coated beads.
Clickable Probes: Introducing a small, inert functional group like an alkyne or azide that can be used in "click chemistry" reactions to attach various tags for detection or imaging.
By developing these specialized tools, researchers can gain a deeper understanding of the compound's mechanism of action and the broader biological pathways in which its target is involved.
Q & A
Q. What is the recommended synthetic route for N-Cyclohexyl-2-hydroxy-N-phenylacetamide, and what factors influence reaction yield?
The compound is synthesized via condensation of phenylglyoxylic acid with cyclohexylamine using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst in methylene chloride. Key parameters include:
- Molar ratios : Cyclohexylamine (0.272 ml, 2.38 mmol) reacts with phenylglyoxylic acid (400 mg, 2.67 mmol) under stoichiometric control to minimize side products.
- Purification : Column chromatography (silica gel, 30% ethyl acetate in hexane) yields 69% purified product.
- Crystallization : Single crystals for structural analysis are grown in ethyl acetate/hexane mixtures .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- PPE : Use P95/P1 respirators for dust control and OV/AG/P99 respirators for higher protection. Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to avoid skin contact .
- Storage : Maintain temperatures between 2–8°C in airtight containers to prevent degradation .
- Waste disposal : Follow licensed disposal protocols for contaminated materials to avoid environmental release .
Advanced Research Questions
Q. How does the N-substituent in phenylglyoxamide derivatives influence crystal packing, as observed in X-ray diffraction studies?
The torsional conformation of carbonyl groups (−129.9° in the title compound) and intermolecular hydrogen bonding (N–H⋯O) dictate crystal lattice organization. For example:
Q. What analytical techniques are most effective for resolving structural ambiguities in this compound derivatives?
- Single-crystal X-ray diffraction : Resolves bond angles (e.g., C–C = 0.005 Å precision) and hydrogen-bonding patterns (R factor = 0.036) .
- Spectroscopic validation : NMR confirms substituent orientation, while IR identifies carbonyl stretching frequencies (e.g., 1680–1700 cm⁻¹ for amide C=O) .
- Thermal analysis : Differential scanning calorimetry (DSC) detects melting points (384–385 K) and decomposition thresholds .
Q. How do conflicting toxicological data impact risk assessment for this compound?
- Carcinogenicity : Some components (≥0.1% concentration) are classified as potential carcinogens by IARC/ACGIH, but no full toxicological profile exists.
- Mitigation : Use ALARA (As Low As Reasonably Achievable) exposure principles and prioritize in vitro assays (e.g., Ames test) to assess mutagenicity before in vivo studies .
Q. What computational methods can predict the reactivity of this compound in catalytic systems?
- DFT calculations : Model electron density distributions to predict sites for electrophilic/nucleophilic attacks.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using torsion angle constraints from crystallographic data .
Methodological Best Practices
Q. How should researchers address discrepancies in reported physical properties (e.g., solubility, Log Pow)?
Q. What strategies optimize reproducibility in scaled-up synthesis?
- Catalyst screening : Test alternatives to DMAP (e.g., HOBt) to reduce side reactions.
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Data Contradiction Analysis
Q. Why do crystallographic studies report variable hydrogen-bonding motifs for similar acetamides?
Q. How can researchers reconcile conflicting stability data under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
